molecular formula C20H20O7 B1196646 Fibralactone CAS No. 25254-84-6

Fibralactone

Cat. No. B1196646
CAS RN: 25254-84-6
M. Wt: 372.4 g/mol
InChI Key: XUFRUKAPNGPYSR-UFTRZQDCSA-N
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Description

Fibralactone is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a secondary metabolite produced by certain strains of Streptomyces bacteria. This compound has been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties.

Scientific Research Applications

  • Spironolactone has been shown to improve left ventricular (LV) function, myocardial reflectivity, and LV hypertrophy, with a parallel decrease in levels of fibrosis markers in patients with metabolic syndrome (Kosmala et al., 2011).

  • Clinical studies have prompted reconsideration of the basic biology of aldosterone and mineralocorticoid receptors (MR), indicating the potential of MR antagonists like spironolactone in various heart conditions (Funder, 2009).

  • Spironolactone's effects on reducing atrial fibrosis and associated atrial fibrillation (AF) in animal models suggest potential applications in human AF treatment, although its mechanisms and effects in human atrial fibrosis and AF remain undetermined (Pellman et al., 2010).

  • Spironolactone's role as a mineralocorticoid receptor blocker with antifibrotic properties has been studied in the context of AF, indicating its potential benefits in this area (Williams et al., 2011).

  • In a study on preterm infants with chronic lung disease, spironolactone did not significantly affect pulmonary mechanics or electrolyte balance, indicating the need for further research in this area (Hoffman et al., 2000).

properties

IUPAC Name

(1R,2S,3S,5R,11R,12R,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h3-4,6,8,11-15,23H,5,7H2,1-2H3/t11-,12+,13+,14+,15+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFRUKAPNGPYSR-UFTRZQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC=C3C(=O)O[C@H](C[C@]3([C@@H]1[C@@H]4[C@H]5[C@@H]([C@]2(C(=O)O4)O)O5)C)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948106
Record name 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fibralactone

CAS RN

25254-84-6
Record name Fibralactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025254846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RM Liu, SX Zhao, RH Zhu - Yao xue xue bao= Acta pharmaceutica …, 1981 - europepmc.org
[A note on the identification of fibralactone from the root of Fibraurea recisa Pierre (author's transl)] - Abstract - Europe PMC … [A note on the identification of fibralactone from the root …
Number of citations: 6 europepmc.org
K Kaur, A Singh, H Sharma, S Punj… - Recent Advances in …, 2022 - ingentaconnect.com
Shikonin and its derivatives are excellent representatives of biologically active naphthoquinones. A wide range of investigations carried out in the last few decades validated their …
Number of citations: 4 www.ingentaconnect.com
Y Kakumu, MT Thi Nguyen, T Mitsunaga… - Journal of Natural …, 2023 - ACS Publications
The roots of Fibraurea recisa are recognized as a rich source of protoberberine and aporphine alkaloids, but the non-alkaloidal metabolites in this plant are underexplored. The present …
Number of citations: 1 pubs.acs.org
GX Rao, S Zhang, HM Wang, ZM Li, S Gao… - Journal of …, 2009 - Elsevier
AIM OF THE STUDY: The rattan stem of Fibraurea recisa Pierre. is known as an ethno-remedy commonly used for the treatment of various skin diseases by the minority Yao, Zhuang …
Number of citations: 49 www.sciencedirect.com

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